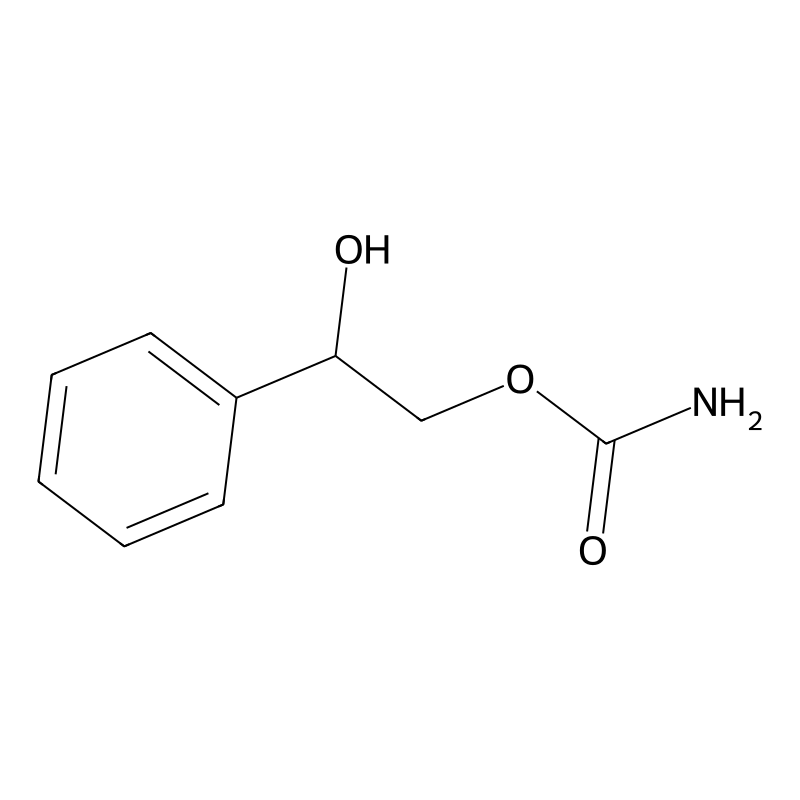

Styramate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Styramate (CAS 94-35-9), chemically designated as 2-hydroxy-2-phenylethyl carbamate, is a centrally acting skeletal muscle relaxant and anticonvulsant belonging to the carbamate class. Unlike traditional barbiturate-like depressants, Styramate is engineered to interrupt nerve transmission selectively within the spinal cord and brain stem, rather than acting directly at the neuromuscular junction[1]. With a molecular weight of 181.19 g/mol and a well-defined solubility profile, it offers a stable precursor for both solid oral dosage forms and advanced controlled-release delivery systems. For pharmaceutical procurement, Styramate represents a highly targeted active pharmaceutical ingredient (API) that provides robust spasmolytic activity without the severe sedative liabilities commonly associated with earlier-generation carbamate derivatives [2].

Generic substitution of Styramate with closely related carbamates, such as meprobamate or its prodrug carisoprodol, frequently fails due to profound differences in off-target central nervous system (CNS) depression and metabolic fate [1]. While carisoprodol effectively relaxes muscle tissue, it is rapidly metabolized by hepatic CYP2C19 into meprobamate, a Schedule IV controlled substance that induces glutethimide-like euphoria, severe somnolence, and carries a high risk of chemical dependence [1]. Substituting Styramate with these older analogs forces formulators to accept a significantly narrower therapeutic window, increased regulatory scrutiny, and unacceptable motor impairment in outpatient settings. Consequently, Styramate is strictly required when the product profile demands potent polysynaptic reflex inhibition without the burden of controlled-substance metabolites or generalized sedative effects [2].

Therapeutic Dosing Efficacy Without Sedative Liability

In clinical applications, Styramate achieves effective skeletal muscle relaxation at doses of 200–400 mg (administered 3–4 times daily) without inducing significant sedation[1]. In contrast, the comparator Carisoprodol, administered at a standard dose of 350 mg, rapidly produces somnolence, glutethimide-like euphoria, and motor impairment[2]. This difference is driven by Styramate's selective interruption of nerve transmission in the spinal cord and brain stem, avoiding the generalized CNS depression characteristic of other carbamates [1].

| Evidence Dimension | Sedative effect at therapeutic dose |

| Target Compound Data | 200–400 mg/dose (non-sedating) |

| Comparator Or Baseline | Carisoprodol (350 mg/dose, highly sedating/euphoric) |

| Quantified Difference | Elimination of somnolence at equivalent therapeutic doses |

| Conditions | In vivo clinical administration for painful muscle spasms |

Allows formulators to develop muscle relaxant therapies that do not impair patient motor function or cognitive ability, a critical advantage for outpatient usability.

Absence of Controlled-Substance Metabolites

A major limitation of in-class substitutes like Carisoprodol is their metabolic profile; Carisoprodol is heavily metabolized by the hepatic CYP2C19 enzyme into meprobamate, a Schedule IV controlled substance with an approximately 8-hour half-life[1]. Styramate (2-hydroxy-2-phenylethyl carbamate), however, does not metabolize into meprobamate or other barbiturate-like compounds [1]. This distinct metabolic pathway prevents the accumulation of dependence-forming metabolites.

| Evidence Dimension | Generation of Schedule IV metabolites |

| Target Compound Data | 0% meprobamate generation |

| Comparator Or Baseline | Carisoprodol (Significant conversion to meprobamate via CYP2C19) |

| Quantified Difference | Complete avoidance of meprobamate metabolic pathway |

| Conditions | Hepatic metabolism (CYP450 system) |

Reduces regulatory and compliance burdens for pharmaceutical procurement by avoiding the controlled-substance classification associated with meprobamate prodrugs.

Suitability for Advanced Transdermal Delivery Systems

Styramate's specific physicochemical properties, including its solubility parameter, make it highly compatible with controlled-release transdermal patches [1]. It can be successfully formulated in ternary multiple polymer adhesive systems comprising polyacrylate and rubber-based pressure-sensitive adhesives in ratios ranging from 2:98 to 96:4 by weight [1]. This allows for sustained release profiles that are difficult to achieve with standard oral carbamates that suffer from rapid peak-trough plasma fluctuations.

| Evidence Dimension | Polymer adhesive formulation ratio |

| Target Compound Data | Compatible with 2:98 to 96:4 polyacrylate/rubber blends |

| Comparator Or Baseline | Standard oral-only muscle relaxants (Limited to GI absorption) |

| Quantified Difference | Enables continuous transdermal flux vs. episodic oral dosing |

| Conditions | Ternary multiple polymer adhesive transdermal systems |

Provides formulation scientists with a viable carbamate API for next-generation transdermal patches, expanding product lifecycle opportunities.

Selective Polysynaptic Reflex Depression

Pharmacological studies in acute high cervical models demonstrate that Styramate selectively depresses polysynaptic reflexes in the spinal cord and brain stem [1]. While meprobamate abolishes the spinal cord reflex (SCF) at doses of 15 to 40 mg/kg but simultaneously induces widespread CNS depression, Styramate selectively antagonizes hindleg extensor tonic spasms without exerting a blocking effect at the neuromuscular junction[1].

| Evidence Dimension | Spinal cord reflex (SCF) inhibition profile |

| Target Compound Data | Selective polysynaptic depression without neuromuscular block |

| Comparator Or Baseline | Meprobamate (Abolishes SCF at 15–40 mg/kg with generalized CNS depression) |

| Quantified Difference | Higher selectivity for polysynaptic pathways over generalized CNS depression |

| Conditions | In vivo spinal cat / acute high cervical models |

Ensures that the procured API targets the specific neuromuscular dysfunction without causing off-target generalized CNS or neuromuscular junction blockade.

Non-Sedating Outpatient Muscle Relaxant Formulations

Directly leverages Styramate's ability to provide spasmolytic relief at 200–400 mg doses without the somnolence and euphoria associated with carisoprodol[1]. This makes it the ideal API choice for daytime-use pharmaceutical products where patient motor function and cognitive clarity must be preserved.

Transdermal and Controlled-Release Patches

Utilizes Styramate's compatibility with polyacrylate and rubber-based pressure-sensitive adhesives (in 2:98 to 96:4 ratios) [2]. It is perfectly suited for continuous-release applications that avoid the peak-trough plasma fluctuations and compliance issues of episodic oral dosing.

Regulatory-Compliant Neuromuscular Therapeutics

Capitalizes on Styramate's lack of CYP2C19-mediated conversion to meprobamate [3]. It is essential for procurement in markets with strict controlled-substance regulations where meprobamate-generating prodrugs are heavily restricted, monitored, or banned.

References

- [1] Billow BW, Martorella FJ, Paley SS. 'Clinical experiences with styramate, a nonsedative skeletal muscle relaxant'. International Record of Medicine. 173: 35–38 (1960).

- [2] US Patent 5656286A. 'Solubility parameter based drug delivery system and method for altering drug saturation concentration'.

- [3] ChemEurope. 'Carisoprodol: Pharmacology, Pharmacokinetics, and Side Effects'.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

ATC Code

M03 - Muscle relaxants

M03B - Muscle relaxants, centrally acting agents

M03BA - Carbamic acid esters

M03BA04 - Styramate

Other CAS

Wikipedia

Dates

2: DE SALVA S, EVANS R. Anticonvulsive character of styramate and other depressant drugs. Toxicol Appl Pharmacol. 1960 Jul;2:397-402. PubMed PMID: 13815010.

3: CHESROW EJ, KAPLITZ SE, MUSCI JP, BREME JT, MARQUARDT GH. Clinical evaluation of styramate (sinaxar) as a muscle relaxant in neurologic and neuromuscular diseases. J Am Geriatr Soc. 1960 Apr;8:288-91. PubMed PMID: 13809733.

4: JOHNSON RW. Use of styramate in common joint and muscular afflictions. J Am Osteopath Assoc. 1960 Jan;59:359-60. PubMed PMID: 14407518.

5: BILLOW BW, MARTORELLA FJ, PALEY SS. Clinical experiences with styramate, a nonsedative skeletal muscle relaxant. Int Rec Med. 1960 Jan;173:35-8. PubMed PMID: 13800722.

6: DE SALVA SJ, ERCOLI N. Differential action of styramate and meprobamate on spinal reflexes. Proc Soc Exp Biol Med. 1959 Jun;101(2):250-2. PubMed PMID: 13675201.

Explore Compound Types

C7H6N2O4

C7H6N2O4